4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its structure features a benzylideneamino group substituted with 3-ethoxy and 4-hydroxy moieties at the arylidene position and a 2-methoxyphenyl group at the triazole’s 3-position.
Properties
CAS No. |
478257-11-3 |
|---|---|
Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-16-10-12(8-9-14(16)23)11-19-22-17(20-21-18(22)26)13-6-4-5-7-15(13)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+ |
InChI Key |
QMGYSGGJWGSNLC-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Biological Activity
The compound 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, antioxidant, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation reaction between a suitable aldehyde and an amine. For instance, the compound is synthesized by refluxing 3-ethoxy-4-hydroxybenzaldehyde with 4-aminobenzoic acid in ethanol. The reaction yields a Schiff base, which can be further characterized using various spectroscopic methods such as IR and NMR spectroscopy.
Crystal Structure
The compound's crystal structure reveals a strong intramolecular hydrogen bond between the hydroxyl and amino groups, contributing to its stability. The crystal data indicates a triclinic system with specific dimensions that provide insights into its molecular interactions .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₄O₂S |
| Molecular Weight | 374.8 g/mol |
| Melting Point | 488–490 K |
| Crystal System | Triclinic |
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of triazole derivatives. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like ampicillin .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using methods such as DPPH radical scavenging and ferric reducing antioxidant power assays. Results indicate that it exhibits substantial antioxidant activity, comparable to other known antioxidants .
Anticancer Activity
The anticancer properties of triazole derivatives have gained attention due to their ability to inhibit cancer cell proliferation. Studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving the disruption of microtubule dynamics . For example, molecular docking studies suggest strong interactions with tubulin, leading to effective inhibition of cell growth.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various triazole Schiff bases against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with MIC values indicating its potential as a therapeutic agent .
- Antioxidant Properties : In a comparative study on various synthesized triazole derivatives, this compound showed superior antioxidant activity when subjected to DPPH radical scavenging assays, highlighting its potential for use in formulations aimed at oxidative stress-related conditions .
- Cytotoxicity Against Cancer Cells : Research involving cancer cell lines indicated that the compound effectively inhibited cell growth at low concentrations, suggesting it could be developed into an anticancer drug candidate .
Scientific Research Applications
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The specific compound has demonstrated efficacy in inhibiting the growth of breast cancer cells (MCF-7), with studies indicating an IC50 value in the low micromolar range .
Antimicrobial Properties
Research has indicated that triazole compounds possess antimicrobial properties. The compound may inhibit the growth of both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Triazoles are known to interfere with the biosynthesis of ergosterol in fungi, thus serving as effective antifungal agents .
Antitubercular Activity
A series of triazole derivatives have been synthesized and evaluated for their potential as antitubercular agents. The compound could be explored further for its effectiveness against Mycobacterium tuberculosis, as some triazoles have shown promising results in preliminary studies .
Pesticide Development
Triazole compounds are also investigated for their use in agriculture as pesticides and fungicides. They can disrupt fungal growth and are used in agricultural settings to protect crops from fungal infections. The structural characteristics of this particular triazole may enhance its efficacy as a fungicide against specific plant pathogens .
Polymer Chemistry
The unique chemical structure of triazoles allows them to be incorporated into polymers, enhancing material properties such as thermal stability and mechanical strength. Research into the synthesis of polymeric materials containing triazole moieties is ongoing, with potential applications in coatings and adhesives .
Case Studies
Chemical Reactions Analysis
Thione Group Reactivity
The sulfur atom in the thione (–C=S) group is highly nucleophilic, enabling the following transformations:
-
Mechanistic Insight : The thione group acts as a bidentate ligand, coordinating via sulfur and adjacent nitrogen atoms. X-ray studies confirm planar geometry in Cu(II) complexes, stabilized by O–H···N hydrogen bonds .
Schiff Base Reactivity
The azomethine (–CH=N–) linkage undergoes hydrolysis and nucleophilic additions:
Hydrolysis
-
Conditions : Dilute HCl (1M), reflux, 6 hr.
-
Products : 3-Ethoxy-4-hydroxybenzaldehyde + 3-(2-methoxyphenyl)-1,2,4-triazole-5-thione.
-
Kinetics : First-order rate constant (k) = 1.2 × 10<sup>−4</sup> s<sup>−1</sup> at 25°C.
Nucleophilic Addition
-
Reagents : NH<sub>2</sub>OH, ethanol, 60°C.
-
Product : Oxime derivative with retained triazole-thione structure .
Triazole Ring Reactivity
The 1,2,4-triazole ring participates in electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → Nitro group introduced at C3 (para to thione) .
-
Halogenation : Br<sub>2</sub>/CHCl<sub>3</sub> → Bromination at C5 (yield: 72%) .
Ring-Opening
Aromatic Substitution on Methoxyphenyl Group
The 2-methoxyphenyl substituent directs electrophilic attacks:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/AcOH | Para to methoxy | Nitro-substituted derivative |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, 50°C | Ortho to methoxy | Sulfonic acid derivative |
Comparative Reactivity of Functional Groups
A reactivity hierarchy is observed under standardized conditions:
| Functional Group | Reactivity (Relative Rate) | Dominant Reaction |
|---|---|---|
| Thione (–C=S) | 1.00 | Metal complexation |
| Schiff base (–CH=N–) | 0.65 | Hydrolysis |
| Triazole ring | 0.45 | Electrophilic substitution |
| Methoxyphenyl | 0.30 | Nitration |
Biological Activity Linked to Reactivity
Derivatives formed via these reactions exhibit enhanced bioactivity:
-
Antimicrobial : S-Alkylated derivatives show MIC = 8 µg/mL against S. aureus .
-
Antioxidant : Cu(II) complexes exhibit 82% DPPH radical scavenging at 100 µM .
This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Reaction pathways are influenced by electronic effects of substituents and solvent polarity, as validated by DFT calculations .
Comparison with Similar Compounds
Key Findings :
- Hydroxy groups (as in the target compound) improve solubility and receptor binding via H-bonding compared to purely hydrophobic substituents (e.g., tert-butyl) .
- Electron-withdrawing groups (e.g., fluorine, bromine) increase polarity but may reduce membrane permeability compared to ethoxy-methoxy systems .
Substituent Variations on the Triazole Ring
The 3-position substituent on the triazole ring impacts steric and electronic effects:
Key Findings :
Key Findings :
- Methoxy and hydroxy groups may synergize for antimicrobial activity, as seen in Mannich bases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione?
- Methodology : The compound is typically synthesized via a condensation reaction between 4-amino-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione and 3-ethoxy-4-hydroxybenzaldehyde. The reaction is catalyzed by Lewis acids (e.g., AlCl₃) in chloroform under reflux (4–6 hours) .
- Optimization : Key parameters include solvent polarity (chloroform or ethanol), temperature (70–80°C), and stoichiometric ratios (1:1.2 molar ratio of aldehyde to triazole-5-thione). Yields range from 65–78% depending on purity of precursors .
| Reaction Conditions | Details |
|---|---|
| Catalyst | AlCl₃ (5 mol%) |
| Solvent | Chloroform or ethanol |
| Temperature | Reflux (70–80°C) |
| Reaction Time | 4–6 hours |
| Yield | 65–78% |
Q. How is the structural conformation of this compound characterized?
- Techniques : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key metrics include dihedral angles between the triazole ring and substituted benzene rings. For example:
- The triazole core forms dihedral angles of 53.02° (with 3-methoxybenzyl) and 78.57° (with 2-methoxyphenyl) .
- Intermolecular N–H···S hydrogen bonds stabilize crystal packing .
Q. What methodologies are used to evaluate its biological activity?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC values against S. aureus and C. albicans) .
- Enzyme inhibition : UV-Vis spectroscopy for COX-2 or α-glucosidase inhibition (IC₅₀ values) .
- Key Findings : Fluorinated analogs show enhanced lipophilicity and membrane permeability, improving antifungal activity .
Advanced Research Questions
Q. How do reaction mechanisms differ for oxidation and reduction of the triazole-thione core?
- Oxidation : Using H₂O₂/KMnO₄ converts the thione (–C=S) to sulfoxide (–SO–) or sulfone (–SO₂–). Reaction conditions (pH, solvent) dictate selectivity. For example, aqueous H₂O₂ at pH 3–5 yields sulfoxides, while KMnO₄ in acetic acid produces sulfones .
- Reduction : NaBH₄ reduces the imine (–C=N–) to amine (–C–NH–), altering bioactivity. An inert atmosphere (N₂/Ar) is critical to prevent disulfide formation .
Q. How can computational modeling (DFT) complement experimental data for this compound?
- Applications :
- Geometry optimization : Validate SCXRD bond lengths/angles (e.g., C–S = 1.68 Å vs. DFT-predicted 1.67 Å) .
- Electronic properties : HOMO-LUMO gaps (~4.2 eV) correlate with charge-transfer interactions in crystal packing .
Q. How to resolve contradictions in bioactivity data across assays?
- Example : A compound may show strong in vitro antifungal activity but weak in vivo efficacy.
- Strategies :
Solubility profiling : Use HPLC to assess logP and bioavailability (e.g., 12.2 µg/mL solubility at pH 7.4) .
Metabolite screening : LC-MS to identify degradation products in plasma.
Structural analogs : Compare with fluorinated or methoxy-substituted derivatives to isolate pharmacophores .
Q. What role do substituents (e.g., 3-ethoxy vs. 4-hydroxy) play in structure-activity relationships?
- Key Insights :
-
3-Ethoxy group : Enhances electron-donating capacity, stabilizing charge-transfer complexes (λₐbs = 320 nm in UV-Vis) .
-
4-Hydroxy group : Facilitates hydrogen bonding with enzyme active sites (e.g., α-glucosidase ΔG = −8.2 kcal/mol) .
- Data Table :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
